Product packaging for (E)-3-(4-Hydroxyphenyl)propenoic acid (2S)-3-(beta-D-glucopyranosyloxy)-2-hydroxypropyl ester(Cat. No.:CAS No. 114420-66-5)

(E)-3-(4-Hydroxyphenyl)propenoic acid (2S)-3-(beta-D-glucopyranosyloxy)-2-hydroxypropyl ester

Cat. No.: B040402
CAS No.: 114420-66-5
M. Wt: 400.4 g/mol
InChI Key: PADHSFRQMFRWLS-BFQBLSCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Regaloside A is a biologically active phenolic glycoside, primarily isolated from the heartwood of Dalbergia sissoo (Indian Rosewood) and other plant species. Its primary research value lies in its potent antioxidant and skin-whitening properties, making it a compound of significant interest in dermatological and cosmetic research. The mechanism of action is primarily attributed to the inhibition of tyrosinase, a key enzyme in the melanin biosynthesis pathway, thereby reducing melanin production. Furthermore, Regaloside A exhibits strong free radical scavenging activity, which is investigated for its potential to mitigate oxidative stress in cellular models. Beyond dermatology, its anti-inflammatory and potential neuroprotective effects are emerging areas of study. This high-purity compound serves as a critical reference standard for phytochemical characterization, quality control of plant extracts, and for in vitro assays exploring its multifaceted bioactivities. Our Regaloside A is provided with comprehensive analytical documentation, including HPLC-UV purity certification, to ensure reliability and reproducibility in your research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O10 B040402 (E)-3-(4-Hydroxyphenyl)propenoic acid (2S)-3-(beta-D-glucopyranosyloxy)-2-hydroxypropyl ester CAS No. 114420-66-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114420-66-5

Molecular Formula

C18H24O10

Molecular Weight

400.4 g/mol

IUPAC Name

[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H24O10/c19-7-13-15(23)16(24)17(25)18(28-13)27-9-12(21)8-26-14(22)6-3-10-1-4-11(20)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13-,15-,16+,17-,18-/m1/s1

InChI Key

PADHSFRQMFRWLS-BFQBLSCMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Regaloside a

Botanical Sources and Distribution of Regaloside A

Regaloside A is found within specific species of the Lilium genus, a group of herbaceous flowering plants. wikipedia.org Its presence is a characteristic feature of certain plant extracts, making it a key compound in phytochemical studies of these species.

Primary Plant Species Yielding Regaloside A

The primary botanical sources of Regaloside A are various species of lilies. Research has consistently identified its presence in the following:

Lilium lancifolium (Tiger Lily): The bulbs of Lilium lancifolium are a well-documented source of Regaloside A. researchgate.netresearchgate.netnih.gov Studies have focused on this species for the isolation and quantification of the compound. researchgate.net

Lilium Asiatic hybrids : These hybrid lilies are also known to produce Regaloside A. targetmol.comacs.org Research on the flowers of Asiatic hybrids has led to the successful isolation of this compound. researchgate.netacs.org

Lilium brownii var. viridulum : The rhizomes of this lily variety have been identified as a source of Regaloside A. biocrick.com

Lilium longiflorum : The scaly bulbs of this species have been found to contain Regaloside A, among other phenylpropanoids. acs.org

Lilium regale (Regal Lily): This species is another documented source of Regaloside A. medchemexpress.com

Lilium pardalinum and Lilium auratum : The presence of Regaloside A has also been reported in these lily species. nih.gov

Table 1: Primary Botanical Sources of Regaloside A

Plant Species Part(s) Containing Regaloside A
Lilium lancifolium Bulbs
Lilium Asiatic hybrids Flowers
Lilium brownii var. viridulum Rhizomes
Lilium longiflorum Scaly Bulbs
Lilium regale Not specified
Lilium pardalinum Not specified

Identification of Regaloside A as a Characteristic Constituent in Specific Plant Extracts

Regaloside A is considered a characteristic chemical constituent in extracts of the aforementioned lily species. researchgate.netbiocrick.com Its consistent presence has led to its use as a marker compound for the quality control of commercial lily bulb extracts. mdpi.com For instance, high-performance liquid chromatography (HPLC) methods have been developed to specifically quantify Regaloside A, along with other related compounds, in extracts of Lilium lancifolium bulbs. researchgate.netmdpi.com This highlights its significance in the phytochemical profile of these plants.

Extraction and Purification Techniques for Regaloside A

The isolation of Regaloside A from its natural sources involves a multi-step process that begins with extraction, followed by purification using advanced chromatographic techniques. The optimization of these protocols is crucial for achieving high yield and purity.

Advanced Chromatographic Methods for Isolation

A variety of chromatographic techniques are employed to isolate and purify Regaloside A from crude plant extracts. iipseries.org These methods separate compounds based on their physical and chemical properties. jsmcentral.org

High-Performance Liquid Chromatography (HPLC): This is a primary tool for both the analysis and purification of Regaloside A. neopharmlabs.com HPLC systems, particularly those with a photodiode array detector (PDA), are used for the simultaneous determination of Regaloside A and other related compounds in lily extracts. mdpi.com Reversed-phase columns, such as C18, are commonly used in these separations. researchgate.netmdpi.com

Column Chromatography: This technique is often used as an initial purification step. jsmcentral.org Researchers have utilized silica (B1680970) gel and octadecyl silica gel column chromatography to isolate Regaloside A from the flowers of Lilium Asiatic hybrids. researchgate.netacs.org

Centrifugal Partition Chromatography (CPC): CPC has been successfully used for the separation of phenylpropanoids, including Regaloside A, from the scaly bulbs of Lilium longiflorum. acs.org

Thin-Layer Chromatography (TLC): TLC is a valuable tool for the rapid qualitative analysis of fractions during the purification process. jsmcentral.org

Table 2: Chromatographic Techniques for Regaloside A Isolation

Technique Description Application in Regaloside A Isolation
High-Performance Liquid Chromatography (HPLC) A high-resolution separation technique based on the differential partitioning of compounds between a mobile and stationary phase. iipseries.org Quantification and purification of Regaloside A from lily extracts. researchgate.netmdpi.com
Column Chromatography A method used to purify individual chemical compounds from mixtures. jsmcentral.org Initial purification of Regaloside A from crude extracts. researchgate.netacs.org
Centrifugal Partition Chromatography (CPC) A liquid-liquid chromatography technique that uses centrifugal force to retain the stationary phase. Separation of Regaloside A from other phenylpropanoids in Lilium longiflorum. acs.org

Optimization of Extraction Protocols for Enhanced Yield and Purity

Maximizing the yield and purity of Regaloside A requires careful optimization of the extraction process. Various parameters are adjusted to achieve the most efficient extraction.

One study focused on the simultaneous extraction of Regaloside A and polysaccharides from Lilium lancifolium bulbs using a homogenate-ultrasound-synergistic extraction method. researchgate.net The researchers optimized several factors, including the type and concentration of a natural surfactant, homogenate speed and time, liquid-to-solid ratio, ultrasound power and time, and reaction temperature. researchgate.netresearchgate.net The Doehlert matrix design, a type of response surface methodology, was employed to determine the optimal conditions. researchgate.net

The optimized conditions were found to be:

Surfactant: 0.6% n-hexyl glucoside (APG06) researchgate.netresearchgate.net

Homogenate Speed: 20,000 r/min researchgate.netresearchgate.net

Homogenate Time: 6 min researchgate.netresearchgate.net

Liquid-Solid Ratio: 20 mL/g researchgate.netresearchgate.net

Ultrasound Power: 300 W researchgate.netresearchgate.net

Ultrasound Time: 52 min researchgate.netresearchgate.net

Reaction Temperature: 62.8 °C researchgate.netresearchgate.net

Under these conditions, a Regaloside A yield of 2.797 ± 0.084 mg/g was achieved. researchgate.net This demonstrates that a systematic approach to optimizing extraction parameters can significantly enhance the recovery of Regaloside A from its botanical sources.

Complementary Spectroscopic Techniques (e.g., Infrared (IR) Spectroscopy, UV-Visible Spectroscopy)

While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide the primary framework for the structure of Regaloside A, other spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer crucial complementary information. These techniques help to confirm the presence of specific functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the various functional groups present in Regaloside A by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum of Regaloside A displays characteristic absorption bands that confirm its key structural features. The presence of a p-coumaroyl ester is strongly indicated by several key absorptions. tandfonline.com

The analysis reveals:

A broad absorption band in the region of 3400-3300 cm⁻¹ is indicative of the stretching vibrations of the multiple hydroxyl (-OH) groups in the glucose and glycerol (B35011) moieties. tandfonline.comznaturforsch.com

Absorption bands around 1700-1690 cm⁻¹ correspond to the C=O (carbonyl) stretching vibration of the α,β-unsaturated ester group. tandfonline.com

Bands observed in the 1605-1515 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring of the p-coumaroyl group. tandfonline.comznaturforsch.com

These findings from IR spectroscopy corroborate the structural components suggested by NMR and MS data, providing definitive evidence for the hydroxyl, ester, and aromatic functionalities.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of UV or visible light by the molecule, providing information about electronic transitions and conjugated systems. The UV spectrum of Regaloside A is dominated by the presence of the p-coumaroyl chromophore. This part of the molecule contains a phenolic ring conjugated with a propenoic acid ester, which gives rise to strong UV absorption. znaturforsch.com The spectrum typically shows absorption maxima (λmax) characteristic of p-coumaroyl esters, generally observed around 310-330 nm and 225-230 nm. znaturforsch.com This absorption pattern confirms the presence of the conjugated phenylpropanoid system and is consistent with the proposed structure.

Spectroscopic TechniqueWavelength/WavenumberInterpretation
Infrared (IR) ~3350 cm⁻¹O-H stretching (hydroxyl groups)
~1695 cm⁻¹C=O stretching (unsaturated ester)
~1605 cm⁻¹C=C stretching (aromatic ring)
~1515 cm⁻¹C=C stretching (aromatic ring)
UV-Visible (UV-Vis) ~315 nmπ → π* transition (conjugated system)
~228 nmπ → π* transition (aromatic system)

Stereochemical Analysis and Absolute Configuration Assignment

A critical aspect of the structural elucidation of Regaloside A is the determination of its stereochemistry, specifically the spatial arrangement of atoms at its chiral centers. The IUPAC name for Regaloside A is (2S)-1-O-p-coumaroyl-3-O-β-D-glucopyranosylglycerol, which indicates specific stereochemical configurations. capes.gov.br

The key stereochemical features are:

The configuration of the chiral carbon in the glycerol moiety.

The anomeric configuration of the glucose unit.

The geometry of the double bond in the p-coumaroyl group.

The trans or (E)-geometry of the double bond in the p-coumaroyl group is readily determined from ¹H NMR data, where the coupling constant for the olefinic protons is typically large (J > 15 Hz). tandfonline.com The β-anomeric configuration of the D-glucose unit is also established through NMR, based on the coupling constant of the anomeric proton.

The most challenging aspect is assigning the absolute configuration of the single chiral center in the glycerol backbone (C-2). In the original study isolating the compound, this was determined to be the S configuration. capes.gov.br The assignment of absolute configuration for such molecules is typically achieved through methods including:

Chemical Correlation: Involving the chemical transformation of the natural product into a compound of a known, predetermined absolute configuration. researchgate.net

Enzymatic Hydrolysis: Using stereospecific enzymes to selectively hydrolyze linkages, which can help deduce the configuration of the substrate.

Chiroptical Methods: Techniques like Circular Dichroism (CD) or measurement of optical rotation ([α]D) can be compared with known standards or with theoretical calculations to assign the absolute configuration. scilit.com

For Regaloside A, the assignment as (2S) was established through chemical and spectroscopic evidence, which confirmed its relationship to other known (2S)-glycerol derivatives found in nature. capes.gov.br This specific arrangement is crucial as the biological activity of chiral molecules is often dependent on their precise three-dimensional structure. mdpi.com

Biological and Pharmacological Activities

Anti-inflammatory Effects

Regaloside A has demonstrated notable anti-inflammatory activity. medchemexpress.comtargetmol.com In in vitro studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), Regaloside A was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. medchemexpress.commedchemexpress.com It also reduced the phosphorylation of the p65 subunit of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory genes. medchemexpress.commedchemexpress.com Furthermore, in human aortic smooth muscle cells (HASMCs) treated with tumor necrosis factor-alpha (TNF-α), Regaloside A decreased the expression of vascular cell adhesion molecule-1 (VCAM-1), a protein that plays a role in the adhesion of inflammatory cells to the vascular endothelium. medchemexpress.commedchemexpress.com

Antioxidant Activity

Regaloside A exhibits significant antioxidant properties. medchemexpress.comtargetmol.com It has been shown to have DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, indicating its ability to neutralize free radicals. medchemexpress.comchemondis.com This antioxidant capacity is a common feature of phenolic compounds, attributed to their ability to donate hydrogen atoms or electrons to reactive oxygen species.

Summary of Investigated Biological Activities of Regaloside A
ActivityModel SystemKey FindingsReference
Anti-inflammatoryLPS-stimulated RAW 264.7 cellsInhibition of iNOS and COX-2 expression; decreased phosphorylation of p65 (NF-κB). medchemexpress.commedchemexpress.com
Anti-inflammatoryTNF-α-treated HASMCsDecreased expression of VCAM-1. medchemexpress.commedchemexpress.com
AntioxidantDPPH radical scavenging assayDemonstrated significant radical scavenging activity. medchemexpress.comchemondis.com

Biosynthetic Pathways and Chemoenzymatic Synthesis of Regaloside a

Proposed Biosynthetic Routes of Regaloside A in Medicinal Plants

The biosynthesis of Regaloside A is closely linked to the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. nih.govresearchgate.net This pathway begins with the amino acid phenylalanine and generates precursors for compounds like flavonoids, lignins, and, relevantly, phenylpropanoid glycosides. wikipedia.orgnih.gov

The structural backbone of Regaloside A consists of a p-coumaroyl group, a glycerol (B35011) moiety, and a glucose unit. The biosynthesis of the p-coumaroyl portion originates from the phenylpropanoid pathway. Integrated transcriptomic and metabolomic studies in Lilium species have identified key precursors and intermediates. nih.gov

The primary precursor is the amino acid L-phenylalanine . researchgate.net Through a series of enzymatic reactions, L-phenylalanine is converted into cinnamic acid and subsequently into p-coumaric acid . nih.govwikipedia.org The activated form of p-coumaric acid, p-coumaroyl-CoA , is a central intermediate that serves as the acyl donor for the esterification of the glycerol backbone. mdpi.comresearchgate.net It is speculated that p-coumaroyl-CoA is transferred to a glycerol acceptor, which is then glycosylated to form the final Regaloside A structure. mdpi.com

Table 1: Precursors and Intermediates in Regaloside A Biosynthesis

Compound Role Originating Pathway
L-Phenylalanine Primary Precursor Amino Acid Biosynthesis
Cinnamic Acid Intermediate Phenylpropanoid Pathway
p-Coumaric Acid Intermediate Phenylpropanoid Pathway
p-Coumaroyl-CoA Acyl Donor Phenylpropanoid Pathway
Glycerol Acceptor Molecule Primary Metabolism

Several key enzymes are essential for catalyzing the steps from precursors to the final Regaloside A molecule. mdpi.comnih.gov While the complete enzymatic sequence is still under investigation, studies have identified crucial enzyme classes and specific genes involved in the process within Lilium bulbs. mdpi.comnih.gov

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid. wikipedia.orgnih.gov

Cinnamate-4-hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to produce p-coumaric acid. nih.govnih.gov Gene silencing experiments that down-regulated the genes LdPAL2 and LdC4H1 in Lilium davidii var. unicolor led to reduced levels of cinnamic acid and p-coumaric acid, confirming the critical role of these enzymes in providing the necessary precursors for regaloside accumulation. nih.gov

4-Coumarate-CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA. wikipedia.org

Acyltransferase: An unconfirmed glycerol O-hydroxycinnamoyltransferase is hypothesized to catalyze the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the glycerol backbone. mdpi.com

Glycosyltransferase (GT): In the final step, a specific GT is responsible for attaching a glucose moiety to the p-coumaroyl-glycerol intermediate to yield Regaloside A. mdpi.commdpi.com Plant UGTs (UDP-dependent glycosyltransferases) are known to be involved in the glycosylation of a vast array of natural products. rsc.org

Table 2: Key Enzymes in the Proposed Biosynthesis of Regaloside A

Enzyme Abbreviation Function
Phenylalanine ammonia-lyase PAL Converts L-phenylalanine to cinnamic acid.
Cinnamate-4-hydroxylase C4H Converts cinnamic acid to p-coumaric acid.
4-Coumarate-CoA ligase 4CL Activates p-coumaric acid to p-coumaroyl-CoA.
Acyltransferase - Transfers the p-coumaroyl group to glycerol (Hypothesized).

Strategies for Chemoenzymatic Synthesis of Regaloside A and its Analogues

Chemoenzymatic synthesis combines the efficiency and stereoselectivity of enzymatic reactions with the versatility of chemical synthesis, offering a powerful strategy for producing complex natural products like Regaloside A. nih.govnih.govrsc.orgresearchgate.netfrontiersin.org This approach is particularly advantageous for glycosides, where the precise control of stereochemistry is crucial.

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For a complex glycoside like Regaloside A, this involves identifying the key chemical bonds that can be disconnected.

The main disconnections for Regaloside A are at the glycosidic bond and the ester linkage:

Glycosidic Bond Disconnection: This breaks the bond between the glucose and the glycerol moiety, identifying a protected p-coumaroyl glycerol derivative as the "aglycone" acceptor and an activated glucose derivative as the glycosyl donor.

Ester Bond Disconnection: This separates the p-coumaroyl group from the glycosylated glycerol, suggesting a synthesis route where the glycerol-glucose portion is formed first, followed by a final esterification step.

This analysis reveals the three primary building blocks required for synthesis: a p-coumaric acid derivative, a glycerol derivative, and a glucose derivative. The challenge lies in reassembling these components with the correct connectivity and stereochemistry.

Enzymatic glycosylation is a highly attractive method for forming the critical glycosidic bond in Regaloside A synthesis due to the exceptional regio- and stereoselectivity of enzymes. mdpi.comnumberanalytics.com Chemical methods for glycosylation often require multiple protection and deprotection steps and can result in mixtures of anomers (α and β isomers), complicating purification. mdpi.com

Enzymes such as glycosyltransferases (GTs) are nature's tools for this process. nih.govnih.gov A chemoenzymatic strategy would involve:

Chemically synthesizing the aglycone portion, which is (S)-1-O-(p-coumaroyl)glycerol.

Using a specific glycosyltransferase to transfer a glucose molecule from an activated sugar donor (like UDP-glucose) to the C-3 hydroxyl group of the aglycone. mdpi.com

This approach leverages the enzyme's specificity to ensure that the glucose is attached at the correct position and with the correct β-linkage, avoiding the formation of unwanted isomers. rsc.org Glycosidases, enzymes that normally cleave glycosidic bonds, can also be manipulated to catalyze synthesis under specific conditions, a process known as reverse hydrolysis or transglycosylation. mdpi.com

Regaloside A possesses multiple stereocenters, making stereoselective synthesis essential. The precise three-dimensional arrangement of atoms is critical for the molecule's biological activity.

Key stereochemical features of Regaloside A include:

The (S)-configuration at the C-2 position of the glycerol backbone.

The β-configuration of the anomeric carbon in the glucose unit.

The (E)-configuration of the double bond in the p-coumaroyl group.

A successful synthesis must control each of these features. bohrium.comtandfonline.com While the (E)-configuration of the cinnamic acid derivative is relatively stable, controlling the stereocenters in the glycerol and the glucose linkage is more challenging. Enzymatic approaches, as described above, are particularly powerful for ensuring the correct stereochemistry of the glycosidic bond. acs.orgnih.gov For the glycerol backbone, chiral starting materials or asymmetric synthesis techniques are required to establish the (S)-configuration. The combination of these methods in a chemoenzymatic pathway provides a robust strategy for the stereocontrolled synthesis of Regaloside A and its analogues. nih.gov

Pharmacological Research on Regaloside a

Anti-inflammatory Activities of Regaloside A

Regaloside A has been shown to possess significant anti-inflammatory properties. Its mechanisms of action involve the inhibition of key inflammatory mediators, modulation of pro-inflammatory signaling pathways, and effects on cellular adhesion molecule expression.

Inhibition of Inflammatory Mediators (e.g., iNOS, COX-2)

Regaloside A has demonstrated the ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a crucial role in the inflammatory process. In a study involving lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells, pretreatment with Regaloside A at a concentration of 50 μg/mL for two hours resulted in a significant reduction in the expression of iNOS to 70.3% and a decrease in COX-2 expression to 131.6% compared to the LPS-treated group. medchemexpress.comtargetmol.com This inhibition of iNOS and COX-2 is a key indicator of the anti-inflammatory potential of Regaloside A, as these enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. medchemexpress.comtargetmol.comtargetmol.commedchemexpress.comscielo.br

Table 1: Effect of Regaloside A on iNOS and COX-2 Expression in LPS-stimulated RAW 264.7 Cells

Treatment Concentration Duration iNOS Expression (%) COX-2 Expression (%)
Regaloside A + LPS 50 μg/mL 2 hours (pretreatment) 70.3 131.6

Data sourced from MedChemExpress and TargetMol product descriptions. medchemexpress.comtargetmol.com

Modulation of Pro-inflammatory Signaling Pathways (e.g., NF-κB/p-p65)

The anti-inflammatory effects of Regaloside A are further attributed to its ability to modulate pro-inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. medchemexpress.comtargetmol.com NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. wikipedia.orgfrontiersin.org In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. wikipedia.orgnih.gov

Research has shown that Regaloside A can interfere with this process. In the same study on RAW 264.7 cells, treatment with Regaloside A (50 μg/mL) was found to decrease the ratio of phosphorylated p65 (p-p65) to total p65 to 40.7%. medchemexpress.comtargetmol.com This indicates that Regaloside A inhibits the phosphorylation of the p65 subunit, a key activation step in the NF-κB pathway. nih.govcellsignal.jp By suppressing the activation of NF-κB, Regaloside A effectively downregulates the expression of a cascade of inflammatory mediators. medchemexpress.comtargetmol.comresearchgate.net

Effects on Cellular Adhesion Molecule Expression (e.g., VCAM-1)

Regaloside A has also been observed to influence the expression of vascular cell adhesion molecule-1 (VCAM-1), a key protein involved in the recruitment of leukocytes to sites of inflammation. medchemexpress.comtargetmol.comnih.gov The expression of VCAM-1 on the surface of endothelial cells is induced by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov In a study using human aortic smooth muscle cells (HASMCs), pretreatment with Regaloside A (50 μg/mL) for two hours followed by stimulation with TNF-α (10 ng/mL) for 12 hours led to a reduction in VCAM-1 expression to 48.6%. medchemexpress.comtargetmol.com This finding suggests that Regaloside A can mitigate the inflammatory response by hindering the adhesion and transmigration of immune cells. medchemexpress.comtargetmol.comkhu.ac.kr

In Vitro and In Vivo Models of Inflammation

The anti-inflammatory properties of Regaloside A have been investigated using various in vitro and in vivo models. researchgate.netmdpi.comaccscience.comnih.gov In vitro studies have predominantly utilized cell lines such as RAW 264.7 macrophages and human aortic smooth muscle cells (HASMCs) stimulated with inflammatory agents like LPS and TNF-α to mimic an inflammatory environment. medchemexpress.comtargetmol.comresearchgate.net These models allow for the detailed examination of molecular mechanisms, such as the inhibition of inflammatory mediators and signaling pathways. accscience.comnih.gov While specific in vivo studies focusing solely on Regaloside A are not extensively detailed in the provided search results, the compound is a component of extracts from Lilium species, which have been evaluated in animal models of inflammation. mdpi.comdntb.gov.ua These studies provide a broader context for the potential anti-inflammatory effects of Regaloside A within a complex biological system. accscience.comnih.gov

Antioxidant Effects of Regaloside A

In addition to its anti-inflammatory properties, Regaloside A exhibits notable antioxidant activity. medchemexpress.comtargetmol.comresearchgate.netmdpi.commolnova.cnresearchgate.netnih.gov This is primarily attributed to its ability to scavenge free radicals, which are unstable molecules that can cause cellular damage and contribute to various disease states, including inflammation. mdpi.comresearchgate.net

Free Radical Scavenging Activity (e.g., DPPH, ABTS assays)

The antioxidant potential of Regaloside A has been quantified using standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. targetmol.comresearchgate.netmolnova.cnnih.govmdpi.comnih.govresearchgate.net

In the DPPH assay, Regaloside A demonstrated significant radical scavenging activity. At a concentration of 160 ppm, Regaloside A exhibited a 58.0% scavenging effect on DPPH radicals. medchemexpress.comtargetmol.commedchemexpress.comresearchgate.netchemondis.com This activity is comparable to that of other known antioxidants. researchgate.net The DPPH assay is widely used to evaluate the ability of compounds to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. medchemexpress.comstuba.sk

Similarly, studies using the ABTS assay have been conducted to assess the antioxidant capacity of extracts containing Regaloside A and other related compounds. researchgate.netmdpi.comnih.govresearchgate.net The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. nih.gov While specific IC50 values for Regaloside A in the ABTS assay are not consistently reported across the search results, the general findings from studies on Lilium extracts, where Regaloside A is a major component, indicate a dose-dependent radical scavenging activity. researchgate.netmdpi.comresearchgate.net

Table 2: DPPH Radical Scavenging Activity of Regaloside A

Compound Concentration Scavenging Activity (%)
Regaloside A 160 ppm 58.0

Data sourced from multiple chemical supplier and research article abstracts. medchemexpress.comtargetmol.commedchemexpress.comresearchgate.netchemondis.com

Mechanisms of Cellular Oxidative Stress Modulation

Regaloside A has been investigated for its role in modulating cellular oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to counteract their harmful effects. wikipedia.org One of the key mechanisms through which Regaloside A appears to exert its effects is by inhibiting inducible nitric oxide synthase (iNOS). medchemexpress.comresearchgate.net Under normal physiological conditions, iNOS expression is low, but it is induced by inflammatory stimuli and oxidative stress, leading to the production of large amounts of nitric oxide (NO). chemmethod.comimmunopathol.com While NO is an important signaling molecule, its overproduction by iNOS can contribute to cellular damage and inflammation. immunopathol.com By inhibiting iNOS, Regaloside A can potentially mitigate the detrimental effects of excessive NO production. medchemexpress.comresearchgate.netchemmethod.com

In addition to its role as an iNOS inhibitor, the direct antioxidant activity of Regaloside A has been assessed through radical scavenging assays. In studies using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays, Regaloside A demonstrated weak or no direct radical scavenging activity, with IC50 values greater than 400 μM. mdpi.com This suggests that its modulation of oxidative stress may primarily occur through indirect mechanisms, such as the inhibition of pro-oxidant enzymes like iNOS, rather than direct neutralization of free radicals.

Table 1: Antioxidant Activity of Regaloside A

Assay IC50 (μM) Source
ABTS Radical Scavenging >400 mdpi.com
DPPH Radical Scavenging >400 mdpi.com

Anticancer Potential of Regaloside A

The potential of Regaloside A as an anticancer agent is an emerging area of research, with studies exploring its effects on cancer cell proliferation, its ability to induce programmed cell death (apoptosis), and its molecular targets within neoplastic processes. nih.gov

The ability of a compound to inhibit the proliferation of cancer cells is a key indicator of its anticancer potential. While the broader class of phenolic acid glycerides, to which Regaloside A belongs, has been noted for anti-cancer properties, specific data on the antiproliferative effects of isolated Regaloside A are limited in the reviewed literature. Quantitative measures such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, are crucial for evaluating and comparing the potency of potential anticancer compounds. researchgate.netresearchgate.netnih.gov Further research is needed to establish the specific IC50 values of Regaloside A against a panel of human cancer cell lines to fully characterize its antiproliferative activity.

Apoptosis is a form of programmed cell death that plays a critical role in eliminating cancerous cells. aging-us.commdpi.com The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. wikipedia.org Both pathways converge on the activation of a cascade of proteases called caspases, which are responsible for the execution of cell death. aging-us.comnih.govnih.gov The induction of apoptosis is a desirable characteristic for anticancer agents. aging-us.com However, studies specifically detailing the ability of Regaloside A to induce apoptosis in cancer cell lines, including the elucidation of the specific pathways and caspases involved, were not identified in the reviewed literature. Future investigations are required to determine if Regaloside A can trigger this crucial anticancer mechanism.

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action and for the development of targeted cancer therapies. mdpi.comcancer.govnih.govmycancergenome.org These targets are often molecules within the cell that are crucial for cancer cell growth, division, and survival. cancer.govmycancergenome.org While the anticancer potential of natural compounds is often linked to their interaction with various cellular signaling pathways and proteins, the specific molecular targets of Regaloside A within cancer cells have not yet been fully elucidated in the available research. Molecular docking studies have suggested that Regaloside A may bind to key anti-inflammatory targets, which can be relevant in cancer, but more direct evidence on its targets in neoplastic processes is needed. plu.mx

Neuroprotective and Antidepressant Activities of Regaloside A

Regaloside A has shown promise in the area of neuroscience, with research indicating potential neuroprotective and antidepressant effects. semanticscholar.org

Regaloside A has been evaluated for its neuroprotective effects in cellular models of neuronal damage. One such model utilizes corticosterone (B1669441) to induce cellular injury, mimicking the effects of chronic stress which can lead to neuronal damage and has been implicated in the pathophysiology of depression. frontiersin.orgresearchgate.netnih.govmdpi.com

A study investigating the effects of Regaloside A on corticosterone-induced damage in human neuroblastoma SH-SY5Y cells found that Regaloside A treatment improved cell survival rates. researchgate.net The neuroprotective and antidepressant effects of Regaloside A are suggested to be mediated through the activation of the brain-derived neurotrophic factor (BDNF)/tyrosine kinase receptor B (TrkB) signaling pathway. nih.govresearchgate.net Activation of this pathway is known to be crucial for neuronal survival, plasticity, and the therapeutic effects of many antidepressants. mdpi.comnih.govfrontiersin.orgnih.govmdpi.com The study further indicated that the downstream signaling cascade involves the activation of the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway. researchgate.net This pathway plays a significant role in promoting cell survival and growth.

Table 2: Neuroprotective Effects of Regaloside A in a Cellular Model

Cellular Model Inducing Agent Observed Effect of Regaloside A Proposed Mechanism Source
SH-SY5Y Cells Corticosterone Increased cell survival rate Activation of BDNF/TrkB and PI3K/Akt/mTOR signaling pathways researchgate.net

Modulation of Brain-Derived Neurotrophic Factor (BDNF) and Tyrosine Kinase Receptor B (TrkB) Signaling

Brain-Derived Neurotrophic Factor (BDNF) and its corresponding receptor, Tyrosine Kinase Receptor B (TrkB), are crucial for neuronal survival, differentiation, and synaptic plasticity. wikipathways.org The activation of TrkB by BDNF initiates several downstream signaling pathways, including the PI3K/Akt, MAPK, and PLCγ pathways, which are vital for neuronal function and development. wikipathways.orgmdpi.com Research suggests that Regaloside A may exert neuroprotective effects through the modulation of the BDNF/TrkB pathway. researchgate.net The interaction of BDNF with TrkB is a primary mechanism for its neurotrophic effects, stimulating intracellular cascades that support neuronal health and resilience. nih.gov Dysregulation in this signaling has been linked to various neurodegenerative conditions, highlighting the therapeutic potential of compounds that can positively modulate this pathway. wikipathways.org While direct studies detailing the specific interactions of Regaloside A with BDNF/TrkB are emerging, its neuroprotective properties point towards a potential role in activating this critical signaling cascade. researchgate.netfrontiersin.org

Involvement of PI3K/Akt/mTOR Pathways in Neuroprotection

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a fundamental signaling cascade that governs cell proliferation, survival, and metabolism. frontiersin.orgresearchgate.net In the context of the nervous system, the PI3K/Akt/mTOR pathway is a significant mediator of neuroprotection. frontiersin.org Activation of this pathway can promote neuronal survival and inhibit apoptosis (programmed cell death). researchgate.net The neuroprotective effects of certain natural compounds have been attributed to their ability to activate the PI3K/Akt pathway. frontiersin.org Regaloside A's neuroprotective actions are thought to be mediated, at least in part, through the PI3K/Akt/mTOR pathway. researchgate.net This pathway is a downstream effector of BDNF/TrkB signaling, further linking the neuroprotective mechanisms of Regaloside A. wikipathways.orgresearchgate.net The modulation of mTOR, a downstream component of Akt, also plays a role in these protective effects. researchgate.net

Anti-melanogenic Properties of Regaloside A

Melanogenesis is the complex process of producing melanin (B1238610), the pigment responsible for coloration. dntb.gov.ua Excessive melanin production can lead to hyperpigmentation disorders. researchgate.net Regaloside A has demonstrated potential as an anti-melanogenic agent. mdpi.commedchemexpress.com

Key to the process of melanogenesis is the enzyme tyrosinase, which catalyzes the initial and rate-limiting steps in melanin biosynthesis. dntb.gov.uanih.gov Consequently, the inhibition of tyrosinase is a primary strategy for developing depigmenting agents. nih.govmdpi.com Research has shown that Regaloside A, identified in extracts of Lilium lancifolium, exhibits inhibitory effects on melanin production. dntb.gov.uamdpi.com Studies using B16F10 melanoma cells have demonstrated that Regaloside A can reduce melanin content. mdpi.com This inhibition of melanin synthesis is often linked to the direct inhibition of tyrosinase activity. mdpi.com While Regaloside A has shown potential in reducing melanin content, further validation of its direct effects on tyrosinase activity is ongoing. mdpi.com

Table 1: Effect of Regaloside A on Melanin Content

Cell Line Treatment Outcome Reference

Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, survival, and melanogenesis. mdpi.comresearchgate.net It controls the expression of key melanogenic enzymes, including tyrosinase. mdpi.com The activity of MITF is modulated by several signaling pathways, including the Wnt/β-catenin pathway. mdpi.comresearchgate.net In this pathway, the inhibition of Glycogen Synthase Kinase 3β (GSK3β) leads to the stabilization and nuclear accumulation of β-catenin. semanticscholar.orgmdpi.com Nuclear β-catenin can then co-activate MITF, promoting the transcription of melanogenic genes. researchgate.netsemanticscholar.org Therefore, targeting the GSK3β/β-catenin pathway is a viable strategy for modulating melanogenesis. researchgate.net The anti-melanogenic effects of some compounds are achieved by influencing this pathway to ultimately downregulate MITF expression or activity. researchgate.net While the precise interactions of Regaloside A with the MITF-mediated signaling pathways are still under detailed investigation, its observed anti-melanogenic properties suggest a potential role in modulating these complex networks. dntb.gov.uamdpi.com

Hepatic Gluconeogenesis Inhibition by Regaloside A

The liver plays a central role in maintaining glucose homeostasis, primarily through the processes of gluconeogenesis (glucose synthesis) and glycogenolysis (glycogen breakdown). acs.orgacs.org Dysregulation of hepatic gluconeogenesis is a key factor in the development of hyperglycemia and type 2 diabetes. acs.org

Research has explored the potential of natural compounds to inhibit hepatic glucose production. acs.orgacs.org Studies utilizing hepatocyte models, such as the H4IIE rat hepatoma cell line, provide a valuable in vitro system to screen for compounds with anti-gluconeogenic activity. acs.org While the direct bioactivity of regalosides as hepatic gluconeogenesis inhibitors has not been extensively reported, related compounds have shown promise. acs.orgresearchgate.net An activity-guided fractionation of extracts from Lilium longiflorum (Easter lily) bulbs identified phenylpropanoid glycerol (B35011) glucosides that inhibit gluconeogenesis in hepatocytes. acs.orgacs.org This suggests that compounds from the Lilium species, which includes the source of Regaloside A, have the potential to modulate hepatic glucose metabolism. acs.orgacs.org The inhibition of key gluconeogenic enzymes like glucose-6-phosphatase and phosphoenolpyruvate (B93156) carboxykinase is a common mechanism for reducing hepatic glucose output. nih.gov

Table 2: Mentioned Compounds

Compound Name
Regaloside A
Brain-Derived Neurotrophic Factor (BDNF)
β-catenin
Glucose-6-phosphatase
Glycogen Synthase Kinase 3β (GSK3β)
Microphthalmia-associated transcription factor (MITF)
Phosphoenolpyruvate carboxykinase

Structure-Activity Relationship within Phenylpropanoid Glycerol Glucosides for Gluconeogenesis Inhibition

Research into the pharmacological potential of phenylpropanoid glycerol glucosides has identified them as a promising class of phytochemicals for inhibiting hepatic gluconeogenesis. nih.govresearchgate.net A key study investigating compounds isolated from the bulbs of Lilium longiflorum (Easter lily) provides significant insight into the structure-activity relationships (SAR) that govern their efficacy in reducing glucose production in liver cells. nih.govacs.org This analysis reveals that specific structural features, namely the hydroxylation pattern of the hydroxycinnamic acid moiety and the presence or absence of acetylation, are critical determinants of their inhibitory activity. nih.govnih.gov

The investigation evaluated a series of nine related compounds, testing their ability to inhibit glucose production in H4IIE rat hepatoma cells at a concentration of 10 μM. nih.govacs.org The findings demonstrate a clear dependence of the compound's activity on the number and location of its decorating chemical groups. acs.org

Among the most effective inhibitors were (2S)-1-O-p-coumaroyl-2-O-β-d-glucopyranosylglycerol (Compound 3), (2S)-1-O-caffeoyl-2-O-β-d-glucopyranosylglycerol (Compound 1), and (2R)-1-O-β-d-glucopyranosyl-2-O-p-coumaroylglycerol (Compound 2), which reduced glucose production by 51.2%, 39.2%, and 36.8%, respectively. researchgate.net While these three showed the strongest activity, there was no statistically significant difference between them. nih.gov

A crucial aspect of the structure-activity relationship is the impact of acetylation. nih.govnih.gov A direct comparison between the p-coumaroyl-based compound (Compound 3) and its acetylated derivative (Compound 5) revealed a dramatic difference in activity. researchgate.net While Compound 3 inhibited glucose production by 51.2%, its acetylated form only achieved a 3.6% reduction. nih.govnih.gov This suggests that natural acetylation significantly diminishes the anti-gluconeogenic capacity of these compounds. researchgate.net Similarly, another acetylated compound, the derivative of Compound 1 (Compound 4), showed a reduction in activity, though it was not statistically significant compared to its non-acetylated counterpart. nih.gov

Compounds with other structural modifications, such as the phenolic monoacylated glycerol (Compound 6) and related compound (Compound 7), were found to be weak inhibitors. nih.gov Furthermore, sucrose (B13894) ester compounds (Compounds 8 and 9) displayed only mild suppression of glucose production. nih.gov This indicates that the core phenylpropanoid glycerol glucoside structure is important for the observed bioactivity. acs.orgccsenet.org

The research underscores that the location of the acyl group and the specific type of hydroxycinnamic acid attached are pivotal for potent inhibition of gluconeogenesis. nih.govacs.org

Inhibitory Effects of Phenylpropanoid Glycerol Glucosides on Hepatic Glucose Production

The table below summarizes the inhibitory activity of various phenylpropanoid glycerol glucosides and related compounds on glucose production in H4IIE rat hepatoma cells at a 10 μM concentration, as reported by Murray et al. (2019).

Compound NumberCompound Name/DescriptionInhibition of Glucose Production (%)
1(2S)-1-O-caffeoyl-2-O-β-d-glucopyranosylglycerol39.2%
2(2R)-1-O-β-d-glucopyranosyl-2-O-p-coumaroylglycerol36.8%
3(2S)-1-O-p-coumaroyl-2-O-β-d-glucopyranosylglycerol (Regaloside D)51.2%
4Acetylated derivative of Compound 132.0%
5Acetylated derivative of Compound 33.6%
6Phenolic monoacylated glycerol16.5%
7Structurally similar to Compound 63.6%
8Sucrose ester11.0%
9Sucrose ester24.0%

Data sourced from Murray et al., ACS Omega, 2019. nih.gov

Structure Activity Relationship Sar Studies of Regaloside a and Its Congeners

Comparative Analysis of Bioactivities among Regaloside A and Other Regalosides

A growing body of research highlights the varied biological effects of Regaloside A and its congeners, including Regalosides B, C, D, E, F, H, I, and K. These studies reveal that subtle structural modifications among these compounds can lead to significant differences in their bioactivities, which include antioxidant, anti-inflammatory, and gluconeogenesis inhibitory effects.

Antioxidant Activity

Comparative studies have demonstrated that the antioxidant capacity varies among the different regaloside compounds. A notable study evaluating the radical scavenging activities of Regalosides A, B, C, E, F, H, I, and K found that Regalosides K, C, and E exhibited the highest antioxidant activity. mdpi.com In contrast, other regalosides showed weaker or no significant radical scavenging capabilities. mdpi.com This suggests that specific structural features present in Regalosides K, C, and E are crucial for their potent antioxidant effects.

Anti-inflammatory Activity

Regaloside A has been identified as a significant anti-inflammatory agent. medchemexpress.com Research has shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory cascade. medchemexpress.comresearchgate.net Regaloside C has also been noted for its anti-inflammatory properties. medchemexpress.com While direct comparative studies on the anti-inflammatory potency of the entire range of specified regalosides are limited, the existing data underscores the potential of this class of compounds in modulating inflammatory responses.

Gluconeogenesis Inhibitory Activity

Several phenylpropanoid glycerol (B35011) glucosides, a class that includes regalosides, have been investigated for their ability to inhibit glucose production in liver cells (gluconeogenesis). acs.org One study revealed that certain regalosides can effectively suppress gluconeogenesis. acs.org Interestingly, this research also highlighted that the natural acetylation of these compounds tends to reduce their inhibitory activity, indicating that the presence and nature of acyl groups are important determinants of this specific bioactivity. acs.org

Below is an interactive data table summarizing the comparative bioactivities of Regaloside A and its congeners based on available research findings.

RegalosideAntioxidant ActivityAnti-inflammatory ActivityGluconeogenesis Inhibitory Activity
Regaloside A WeakActive medchemexpress.comresearchgate.netNot specified
Regaloside B WeakActive researchgate.netNot specified
Regaloside C High mdpi.comActive medchemexpress.comNot specified
Regaloside D Not specifiedNot specifiedNot specified
Regaloside E High mdpi.comNot specifiedNot specified
Regaloside F WeakNot specifiedNot specified
Regaloside H WeakNot specifiedNot specified
Regaloside I WeakNot specifiedNot specified
Regaloside K High mdpi.comNot specifiedNot specified

Identification of Key Pharmacophores and Structural Determinants for Specific Activities

While specific pharmacophore models for Regaloside A and its congeners are not extensively detailed in the current literature, general principles from related phenylpropanoid glycosides and steroidal saponins (B1172615) can provide insights into the structural features crucial for their biological effects. A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target and elicit a response.

For the anti-inflammatory activity of phenylpropanoid glycosides, the core phenylpropanoid moiety is considered a key pharmacophoric feature. The aromatic ring, the three-carbon chain, and the pattern of hydroxylation on the ring are critical for interaction with inflammatory targets. For instance, in Regaloside A, the p-coumaroyl group is a likely contributor to its anti-inflammatory action. The glycosidic linkage to a glycerol backbone further modulates the molecule's solubility and spatial conformation, influencing its ability to reach and interact with its target.

The antioxidant activity of these compounds is often attributed to the phenolic hydroxyl groups on the aromatic ring of the phenylpropanoid unit. These groups can donate a hydrogen atom to neutralize free radicals. The number and position of these hydroxyl groups significantly impact the radical scavenging capacity. The higher antioxidant activity of Regalosides C, E, and K suggests that their specific substitution patterns on the phenylpropanoid or glycerol moieties are more favorable for radical scavenging than those of other regalosides. mdpi.com

Elucidation of Molecular Features Influencing Potency and Selectivity

The potency and selectivity of Regaloside A and its analogs are dictated by a combination of molecular features, including the nature of the aglycone, the type and position of glycosylation, and the presence of acyl groups.

The aglycone structure , which for regalosides is a phenylpropanoid-substituted glycerol, forms the foundational scaffold for biological activity. Variations in the phenylpropanoid unit, such as the substitution of a p-coumaroyl group in Regaloside A, influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to target proteins.

The presence and nature of acyl groups , such as the acetyl group in some regaloside congeners, can significantly impact bioactivity. As observed in the context of gluconeogenesis inhibition, acetylation can diminish the compound's potency. acs.org This suggests that the size and polarity of substituents at specific positions can either enhance or hinder the interaction with the active site of a target enzyme or receptor, thereby influencing both potency and selectivity.

Derivatives and Analogues of Regaloside a

Discovery and Characterization of Naturally Occurring Regaloside Derivatives

Regaloside A belongs to the family of phenylpropanoid glycerol (B35011) glucosides, which are commonly found in plants of the Lilium genus. researchgate.netnih.gov Research into the chemical constituents of these plants has led to the discovery and characterization of several naturally occurring derivatives of Regaloside A. These compounds typically share the same core structure—a glycerol backbone linked to a glucose unit and a phenylpropanoid moiety—but differ in aspects such as the type of phenolic acid, the stereochemistry, or the presence of additional acyl groups. nih.gov

For instance, phytochemical investigations of Lilium longiflorum (Easter lily) and Lilium lancifolium have identified a series of related compounds. researchgate.netnih.govnih.gov One notable derivative is Regaloside B , which has also been isolated from Lilium longiflorum and shares the phenylpropanoid framework. targetmol.commedchemexpress.comchemsrc.com Other related structures isolated from Easter lily bulbs include acylated glycerol glucosides that feature different phenolic acids like caffeic acid or have variations in their glycosylation and acylation patterns. nih.gov

A study on L. longiflorum organs led to the identification of several phenylpropanoid glycerol glucosides, highlighting the chemical diversity within this class. The identified compounds included:

(2S)-1-O-caffeoyl-2-O-β-D-glucopyranosylglycerol

(2R)-1-O-β-D-glucopyranosyl-2-O-p-coumaroylglycerol

(2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol (a compound closely related to the Regaloside structure)

Acetylated derivatives such as (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol and (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol.

The presence of these derivatives, such as Regaloside B and other phenylpropanoid glycerol glucosides like Regaloside C, E, and K, suggests a biosynthetic pathway capable of producing a range of structurally similar molecules. nih.gov This natural diversity provides a valuable resource for exploring structure-activity relationships within this compound class. mdpi.comsemanticscholar.org

Rational Design and Synthesis of Novel Regaloside Analogues

The rational design and synthesis of novel analogues based on a natural product scaffold like Regaloside A is a key strategy in medicinal chemistry to develop new therapeutic agents. This process involves designing new molecules with intentional structural modifications to improve their biological activity, selectivity, and pharmacokinetic properties. While extensive research on the specific synthesis of novel Regaloside A analogues is not widely documented in publicly available literature, the principles of semisynthesis and rational design are applicable.

Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials to create new derivatives. This approach is often more efficient than total synthesis for large and complex molecules. Starting with Regaloside A isolated from Lilium species, targeted chemical modifications could be made to its structure. Potential modifications could include:

Altering the ester linkage.

Modifying the hydroxyl groups on the phenyl ring or the sugar moiety.

Changing the glycerol backbone.

Such modifications aim to explore the structure-activity relationship (SAR), identifying which parts of the molecule are essential for its biological effects.

Rational drug design, aided by computational modeling, could predict how structural changes to Regaloside A might affect its interaction with biological targets. For instance, if the molecular target of Regaloside A's anti-inflammatory activity is known, analogues could be designed to enhance binding affinity and specificity. This approach has been successfully applied to many other classes of natural products to generate improved drug candidates.

Pharmacological Evaluation of Semisynthetic and Synthetic Derivatives

The pharmacological evaluation of newly synthesized derivatives is a critical step to determine their therapeutic potential. This process involves a battery of in vitro and in vivo tests to assess their bioactivity, potency, and mechanism of action.

For Regaloside A derivatives, this evaluation would logically focus on the known activities of the parent compound, including its anti-inflammatory, antioxidant, and neuroprotective effects. researchgate.net For example, natural derivatives like Regaloside B have been shown to exhibit anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). targetmol.commedchemexpress.comchemsrc.com A study evaluating a range of phenylpropanoid glycerol glucosides from L. longiflorum for their ability to inhibit hepatic glucose production found that subtle structural changes, such as acetylation or the hydroxylation pattern of the cinnamic acid moiety, significantly impacted their activity. nih.govnih.govresearchgate.net Specifically, the natural acetylation of (2S)-1-O-p-coumaroyl-2-O-β-d-glucopyranosylglycerol was found to decrease its hypoglycemic activity. nih.gov

The evaluation of other naturally occurring regalosides from Lilium lancifolium demonstrated that Regaloside C , Regaloside E , and Regaloside K exhibited significant antioxidant effects. nih.gov These findings underscore the importance of evaluating each derivative, as small structural modifications can lead to significant differences in biological activity. mdpi.com Should synthetic or semisynthetic derivatives of Regaloside A become available, they would undergo similar rigorous pharmacological screening to identify candidates with enhanced or novel therapeutic properties.

Potential as Lead Compounds for Therapeutic Development

A lead compound is a chemical entity that shows promising biological activity and serves as a starting point for the development of a new drug. Natural products and their derivatives have historically been a rich source of lead compounds for drug discovery. nih.gov

Regaloside A and its naturally occurring derivatives possess several characteristics that make them attractive as potential lead compounds. The documented biological activities of this family, including anti-inflammatory, antioxidant, neuroprotective, and hypoglycemic effects, target several areas of significant unmet medical need. nih.govnih.govresearchgate.net

Structural Diversity : The existence of multiple natural derivatives, such as Regaloside B, C, E, and K, provides a natural library of compounds for initial screening and for understanding preliminary structure-activity relationships. researchgate.netnih.gov

Proven Bioactivity : The demonstrated anti-inflammatory and antioxidant activities of Regaloside A and its relatives provide a strong rationale for further investigation. nih.govtargetmol.com The neuroprotective effects of Regaloside A, in particular, highlight its potential as a lead for developing treatments for neurodegenerative diseases. researchgate.net

Scaffold for Optimization : The chemical structure of Regaloside A is amenable to synthetic modification, offering the possibility of optimizing its potency, selectivity, and pharmacokinetic profile through medicinal chemistry efforts.

The class of phenylpropanoid glycerol glucosides, and cinnamic acid sugar esters more broadly, are gaining attention as a source of new lead compounds for various therapeutic applications, including antidepressant and neuroprotective agents. mdpi.comsemanticscholar.org Therefore, Regaloside A and its analogues represent a promising platform for the rational design and development of future therapeutic agents.

Analytical Method Development and Quality Control for Regaloside a

High-Performance Liquid Chromatography (HPLC) Method Development

A new high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method has been developed for the effective quantification of Regaloside A in extracts of Lilium lancifolium bulbus. koreascience.kr This development is significant as previous analytical methods were often limited to profiling without full validation. nih.gov

The optimization of HPLC conditions is a critical step to ensure accurate and reliable quantification of Regaloside A. biomedres.us This process involves the systematic evaluation of various parameters to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. biomedres.usresearchgate.net

For the simultaneous analysis of Regaloside A and other related compounds, several C18 reversed-phase columns are commonly tested. nih.gov A Gemini C18 column has been identified as providing optimal separation. researchgate.netnih.gov The mobile phase composition is another critical factor. A gradient elution using a mixture of distilled water and acetonitrile (B52724), both containing 0.1% (v/v) formic acid, has been shown to be effective. researchgate.netnih.gov The addition of an acid like formic acid to the mobile phase helps to improve peak shape and resolution. nih.gov

The column temperature also plays a role in the separation. nih.gov While a higher temperature might improve the resolution of some adjacent peaks, it can negatively affect the separation of other compounds. researchgate.net A column temperature of 40°C has been established as the optimal balance for the simultaneous analysis of multiple regalosides, including Regaloside A. nih.gov Under these optimized conditions, Regaloside A and other compounds can be successfully eluted within a 30-minute timeframe. nih.govresearchgate.net

Table 1: Optimized HPLC Conditions for Regaloside A Quantification

Parameter Condition
Instrument High-Performance Liquid Chromatography with Photodiode Array Detector (HPLC-PDA)
Column Gemini C18 reversed-phase (4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient elution with 0.1% (v/v) formic acid in distilled water (A) and 0.1% (v/v) formic acid in acetonitrile (B)
Flow Rate 1.0 mL/min
Column Temperature 40°C

| Detection Wavelength | 310 nm |

Once the HPLC method is optimized, it must be validated to ensure its reliability for quantitative analysis. koreascience.krlabmanager.com Validation is performed according to established guidelines and typically includes assessments of linearity, sensitivity, accuracy, and precision. mdpi.com

Linearity: The linearity of the method is determined by analyzing a series of standard solutions at different concentrations. The resulting calibration curve, which plots peak area against concentration, should demonstrate a strong linear relationship. For Regaloside A, coefficients of determination (r²) of ≥0.9999 have been achieved, indicating excellent linearity. koreascience.krnih.gov

Sensitivity: The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For Regaloside A, the LOD and LOQ have been reported to be in the ranges of 0.10–0.66 µg/mL and 0.29–2.01 µg/mL, respectively. researchgate.netnih.gov

Accuracy: Accuracy is assessed through recovery studies, where a known amount of the standard is added to a sample and the percentage of the analyte recovered is calculated. For Regaloside A, recovery values between 95.39% and 103.925% have been reported, with a relative standard deviation (RSD) of ≤ 2.55%, indicating high accuracy. researchgate.netnih.gov

Precision: Precision measures the closeness of repeated measurements and is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). The precision is expressed as the relative standard deviation (RSD). For the analysis of Regaloside A, the RSD for precision has been found to be less than 2.78%, which is well within the acceptable range. researchgate.netnih.gov

Table 2: Validation Parameters for the HPLC Method for Regaloside A

Parameter Result
Linearity (r²) ≥0.9999
Limit of Detection (LOD) 0.10–0.66 µg/mL
Limit of Quantification (LOQ) 0.29–2.01 µg/mL
Accuracy (Recovery) 95.39–103.925% (RSD ≤ 2.55%)

| Precision (RSD) | < 2.78% |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Regaloside A Profiling

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the comprehensive chemical profiling of complex mixtures like herbal extracts. news-medical.netthieme-connect.de This technique offers high resolution, speed, and sensitivity, making it ideal for identifying and characterizing a wide range of compounds, including Regaloside A, in herbal materials. thieme-connect.deresearchgate.net

In the context of traditional Chinese medicine, UHPLC-MS/MS has been employed for the metabolite profiling of multi-herb formulas. frontiersin.org For instance, a method using UHPLC coupled to a hybrid quadrupole-orbitrap high-resolution mass spectrometer (UHPLC/Q-orbitrap HRMS) has been established to analyze the chemical constituents in herbal preparations. researchgate.net By operating in both positive and negative ionization modes, it is possible to generate high-resolution mass spectra for molecular formula assignment and corresponding fragmentation spectra for structural elucidation. frontiersin.org

Application of Analytical Methods in Quality Control of Herbal Materials and Products Containing Regaloside A

The validated HPLC and UHPLC-MS/MS methods are instrumental in the quality control of herbal materials and finished products containing Regaloside A. researchgate.netkoreascience.kr Quality control is essential to ensure the consistency, efficacy, and safety of herbal medicines. researchgate.net

The developed HPLC-PDA method has been successfully applied to real samples of Lilium lancifolium, where Regaloside A and other marker compounds were detected and quantified. researchgate.netnih.gov The ability to simultaneously quantify multiple components, including Regaloside A, provides a comprehensive chemical profile that can be used as a fingerprint for the herbal material. openrepository.com This fingerprinting approach is a cornerstone of modern herbal quality control, allowing for the authentication and identification of herbal medicines and ensuring batch-to-batch consistency. openrepository.com

By establishing and applying these robust analytical methods, it is possible to create a reliable system for the quality assessment of raw materials and finished products containing Regaloside A. researchgate.netkoreascience.kr This, in turn, supports the production of high-quality, functional foods and herbal medicines with consistent composition and predictable effects. koreascience.kr

Future Perspectives in Regaloside a Research

In-depth Elucidation of Unexplored Molecular Mechanisms of Action

While preliminary studies have identified several biological effects of Regaloside A, the underlying molecular mechanisms are not fully understood. Current research indicates that its anti-melanogenic properties are linked to the downregulation of key signaling pathways. Specifically, it has been shown to suppress the phosphorylation of protein kinase A (PKA), p38, and extracellular signal-related kinase (ERK), which are upstream regulators of the microphthalmia-associated transcription factor (MITF), a master regulator of melanin (B1238610) synthesis. researchgate.netdntb.gov.ua This suggests an inhibitory action on the cAMP-mediated PKA/CREB and the mitogen-activated protein kinase (MAPK)/CREB signaling cascades. dntb.gov.ua

Future investigations must move beyond these initial findings to build a more comprehensive mechanistic profile. A significant area of interest is its potential interaction with RNA editing enzymes. For instance, a high-throughput screening study identified Regaloside B, a structurally related compound, as an inhibitor of the ADAR1 Zα domain, which binds to Z-RNA and is implicated in various cancers. oup.com Given the structural similarity, it is crucial to investigate whether Regaloside A shares this activity, which would open up new avenues for research in cancer biology and immunology. Furthermore, its reported antidepressant-like effects, potentially mediated through the inhibition of inflammatory responses, require detailed molecular dissection to identify the specific cytokines and signaling pathways involved. researchgate.net

Development of Advanced Synthetic and Biosynthetic Strategies for Sustainable Production

Currently, Regaloside A is primarily obtained through extraction from natural sources, such as the bulbs of Lilium regale and Lilium lancifolium. acs.orgresearchgate.netresearchgate.net While effective for laboratory-scale research, this method is dependent on plant availability and can be inefficient. Recent efforts have focused on optimizing extraction, for example, through homogenate-ultrasound-synergistic extraction (HUSE) techniques which have been shown to improve yields. researchgate.net

For large-scale and sustainable production, advanced synthetic and biosynthetic strategies are essential.

Chemical Synthesis: The development of a total chemical synthesis route for Regaloside A is a critical goal. numberanalytics.com A successful synthetic strategy would not only provide a reliable supply of the compound for extensive biological testing but also enable the creation of structural analogues. unito.itchemrxiv.org These analogues are invaluable for structure-activity relationship (SAR) studies, which can help in identifying the key chemical features responsible for its biological effects and in designing more potent and selective derivatives. mdpi.comnih.gov

Biosynthesis: Understanding the biosynthetic pathway of Regaloside A in Lilium species is fundamental for developing biotechnological production methods. cdnsciencepub.combiorxiv.org By identifying and characterizing the specific enzymes (e.g., glycosyltransferases, acyltransferases) involved in its assembly from precursor molecules, it may be possible to transfer the entire pathway into a microbial host like yeast or E. coli. nih.gov Such an engineered biological system could produce Regaloside A through fermentation, offering a more sustainable, scalable, and cost-effective alternative to extraction or complex chemical synthesis. nih.govpanda.org

Translational Research and Potential Therapeutic Applications

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice to benefit human health. unicancer.fruams.edu The preclinical findings for Regaloside A suggest several promising therapeutic applications that warrant further translational investigation. nih.gov

Key potential applications include:

Dermatology: Due to its demonstrated ability to inhibit melanin production in B16F10 melanoma cells, Regaloside A is a strong candidate for development as a topical agent for treating hyperpigmentation disorders like melasma and age spots. researchgate.netdntb.gov.ua

Metabolic Diseases: Regaloside A has been shown to inhibit hepatic glucose production in rat hepatoma cells. acs.org This finding suggests a potential role in managing hyperglycemia associated with type 2 diabetes. Further studies in animal models of diabetes are a necessary next step.

Inflammatory Conditions: The anti-inflammatory activity of Regaloside A presents an opportunity for developing treatments for various inflammatory disorders. targetmol.comresearchgate.net

Neurological Disorders: Network pharmacology and molecular docking studies have suggested that regalosides may possess antidepressant effects by targeting pathways related to the inflammatory response in depression. researchgate.net This opens up a potential, albeit underexplored, therapeutic avenue in mental health.

The progression of Regaloside A from a laboratory compound to a clinical therapeutic will require a structured translational path, including formulation development, preclinical toxicology studies, and eventually, phased clinical trials to assess its safety and efficacy in humans. dndi.org

Exploration of Novel Biological Activities and Targets

The known biological activities of Regaloside A, including its antioxidant, anti-inflammatory, and anti-melanogenic effects, likely represent only a fraction of its full bioactivity profile. medchemexpress.commdpi.com Natural products with complex structures often interact with multiple cellular targets, and a systematic exploration could uncover novel therapeutic opportunities. medchemexpress.com

Future research should focus on:

High-Throughput Screening: Screening Regaloside A against large panels of validated biological targets (e.g., kinases, proteases, GPCRs) could rapidly identify unexpected activities. capulustx.com

Phenotypic Screening: Unbiased phenotypic screens using various cell models (e.g., cancer cell lines, immune cells) can reveal novel effects without a preconceived hypothesis about the target.

Target Deconvolution: If a new activity is discovered, identifying the specific molecular target is crucial. This can be achieved through techniques like affinity chromatography-mass spectrometry or genetic approaches.

A particularly intriguing area is the potential for Regaloside A to modulate targets that are currently considered novel or difficult to drug. precisionlife.combiorxiv.org For example, its potential interaction with RNA-binding proteins, as hinted by studies on related compounds, could be a starting point for exploring its role in processes regulated by RNA, such as viral replication or cancer progression. oup.com

Integration of Omics Technologies for Comprehensive Biological Understanding

To gain a holistic view of the biological impact of Regaloside A, the integration of "omics" technologies is indispensable. humanspecificresearch.orgfrontiersin.orgnih.gov These technologies allow for the large-scale analysis of entire sets of biological molecules, providing a systems-level understanding of a compound's effects. nih.gov

Transcriptomics: Techniques like RNA-sequencing can reveal the complete set of genes that are up- or down-regulated in cells upon treatment with Regaloside A. This can help map the signaling pathways it modulates and identify master regulatory genes. frontlinegenomics.com

Proteomics: By analyzing changes in the entire protein landscape of a cell, proteomics can identify the direct targets of Regaloside A and the downstream proteins affected by its activity. frontlinegenomics.com This provides a functional snapshot of the cellular response.

Metabolomics: This approach maps the changes in small-molecule metabolites following treatment. metabolomics.se For Regaloside A, metabolomics could provide deep insights into its effects on cellular metabolism, corroborating and expanding upon findings related to its inhibition of hepatic glucose production. mdpi.com

By combining these multi-omics datasets, researchers can construct comprehensive models of Regaloside A's mechanism of action, uncover new biomarkers for its activity, and gain a far deeper understanding than is possible with traditional single-target approaches. nih.govmdpi.com

Data Tables

Table 1: Future Research Directions for Regaloside A

Research Area Key Objectives Rationale
9.1. Molecular Mechanisms - Investigate interaction with RNA editing enzymes (e.g., ADAR1).- Identify specific cytokine and inflammatory pathways modulated.- Elucidate the complete signaling cascade in melanogenesis inhibition. To move beyond preliminary findings and uncover the full spectrum of molecular interactions, potentially revealing novel therapeutic targets. oup.comresearchgate.net
9.2. Synthesis & Production - Develop a total chemical synthesis route.- Identify and characterize the biosynthetic enzyme pathway.- Engineer microbial hosts for sustainable fermentation-based production. To overcome reliance on plant extraction, enable SAR studies with analogues, and create a scalable, sustainable supply chain. chemrxiv.orgcdnsciencepub.comnih.gov
9.3. Translational Research - Conduct preclinical animal studies for hyperpigmentation, diabetes, and inflammation.- Develop stable formulations for topical or systemic delivery.- Initiate early-phase clinical trials based on promising preclinical data. To translate promising laboratory findings into tangible clinical applications that can address unmet medical needs. acs.orgresearchgate.netdntb.gov.uauams.edu
9.4. Novel Activities & Targets - Perform high-throughput screening against diverse enzyme and receptor panels.- Use unbiased phenotypic screening to discover new cellular effects.- Explore activity in disease models beyond current knowledge (e.g., virology, oncology). The structural complexity suggests a wider range of bioactivity. Systematic exploration could uncover entirely new therapeutic uses. medchemexpress.combiorxiv.org

| 9.5. Omics Integration | - Profile transcriptomic, proteomic, and metabolomic changes induced by Regaloside A.- Use network pharmacology to build comprehensive mechanism-of-action models.- Identify potential biomarkers for predicting treatment response. | To achieve a systems-level understanding of the compound's effects, enabling more rational drug development and hypothesis generation. nih.govfrontlinegenomics.commdpi.com |

Table 2: Compound Names Mentioned in the Article

Compound Name
Regaloside A
Regaloside B
p-coumaric acid

Q & A

Q. What validated analytical methods are used to quantify Regaloside A in plant extracts, and what parameters ensure reproducibility?

A reverse-phase HPLC-UV method with a C18 column and gradient elution (e.g., acetonitrile/water) is commonly employed. Validation includes linearity (R² > 0.99), limit of detection (LOD: ~0.1 μg/mL), limit of quantification (LOQ: ~0.3 μg/mL), intraday/interday precision (RSD < 5%), and recovery rates (85–115%) for accuracy. Method robustness is tested via column temperature and flow rate variations .

Q. Which in vitro models and assays are standard for evaluating Regaloside A’s antioxidant and anti-inflammatory activity?

  • Antioxidant activity : DPPH radical scavenging assay at 160 ppm, measuring IC₅₀ via spectrophotometry .
  • Anti-inflammatory activity : LPS-stimulated RAW 264.7 macrophages, with iNOS and COX-2 expression analyzed via Western blot (50 μg/mL Regaloside A pretreatment for 2 hours, followed by 1 μg/mL LPS for 15 minutes) .

Q. How are cell viability and cytotoxicity controlled in Regaloside A experiments?

Pre-treatment with Regaloside A (e.g., 50 μg/mL for 2 hours) is followed by MTT or CCK-8 assays to exclude cytotoxic effects. Controls include untreated cells, solvent-only groups (e.g., DMSO ≤ 0.1%), and positive controls (e.g., dexamethasone for anti-inflammatory assays) .

Advanced Research Questions

Q. What experimental strategies elucidate Regaloside A’s mechanism in NF-κB pathway modulation?

  • Phosphorylation analysis : Measure p-p65/p65 ratio via Western blot in TNF-α-stimulated HASMCs (10 ng/mL TNF-α for 12 hours post-Regaloside A pretreatment) .
  • Pathway inhibition : Use NF-κB inhibitors (e.g., BAY 11-7082) to confirm specificity.
  • Transcriptional activity : Luciferase reporter assays with NF-κB response elements .

Q. How can researchers address contradictions in Regaloside A’s efficacy across different cell lines or inflammatory models?

  • Comparative studies : Test identical doses (e.g., 50 μg/mL) and exposure times (e.g., 2–24 hours) in primary cells (e.g., human macrophages) vs. immortalized lines (e.g., RAW 264.7).
  • Bioavailability assessment : Measure cellular uptake via LC-MS/MS to rule out permeability differences .
  • Meta-analysis : Systematically review variables like serum concentration in culture media or LPS batch effects .

Q. What methodologies optimize Regaloside A’s extraction yield and purity from Lilium species?

  • Solvent optimization : Compare ethanol/water ratios (e.g., 70% ethanol, 30°C) via response surface methodology (RSM).
  • Purification : Use macroporous resin (e.g., AB-8) or preparative HPLC with mass-directed fractionation .
  • Stability testing : Assess degradation under varying pH, temperature, and light exposure .

Q. How can transcriptomic or proteomic approaches identify novel targets of Regaloside A in neuroinflammation?

  • RNA-seq : Profile TNF-α-treated microglial cells post-Regaloside A exposure to identify differentially expressed genes (e.g., IL-6, IL-1β).
  • Phosphoproteomics : Enrich phosphorylated proteins via TiO₂ columns and quantify changes using TMT labeling .
  • Network pharmacology : Integrate STRING or KEGG pathways to map protein-protein interactions .

Methodological Notes

  • Dosage standardization : Use pharmacokinetic studies (e.g., plasma concentration-time curves in rodent models) to define biologically relevant doses .
  • Data validation : Employ triplicate biological replicates and statistical tests (e.g., ANOVA with Tukey’s post hoc) to confirm significance (p < 0.05) .
  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.